![molecular formula C15H17NO B14134977 2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol CAS No. 15496-39-6](/img/structure/B14134977.png)
2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol is an organic compound with a complex structure that includes a phenyl group, a methylamino group, and a benzenemethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol typically involves the reaction of benzyl chloride with methylamine, followed by a reduction step. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity 2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium on carbon
Nucleophiles: Halides, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antivirulence properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the quorum regulator SarA in Staphylococcus aureus, leading to reduced biofilm formation and virulence gene expression . The compound’s ability to modulate these pathways makes it a promising candidate for further research and development.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Methylamino)methyl]phenol: Shares a similar structure but lacks the benzenemethanol moiety.
2-(Methylamino)ethanol: Contains a simpler structure with an ethanol group instead of the phenyl and benzenemethanol groups.
Uniqueness
2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol is unique due to its complex structure, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
15496-39-6 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
[2-(methylaminomethyl)phenyl]-phenylmethanol |
InChI |
InChI=1S/C15H17NO/c1-16-11-13-9-5-6-10-14(13)15(17)12-7-3-2-4-8-12/h2-10,15-17H,11H2,1H3 |
Clave InChI |
OOJAOGKXAKBVSY-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC=CC=C1C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


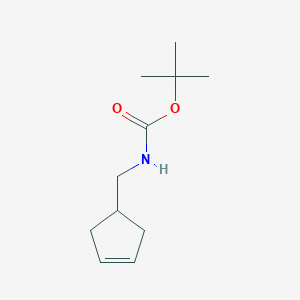
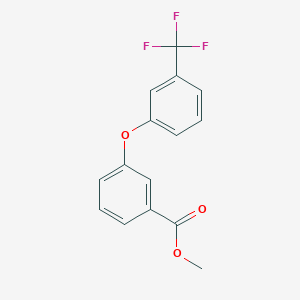
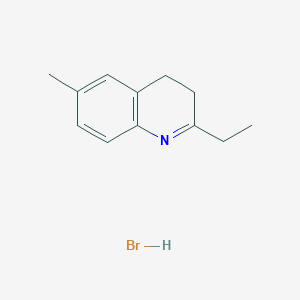
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B14134922.png)
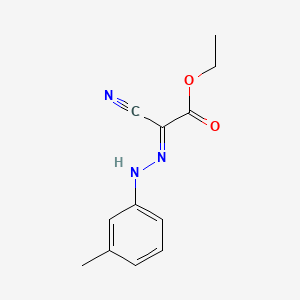
![Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14134931.png)
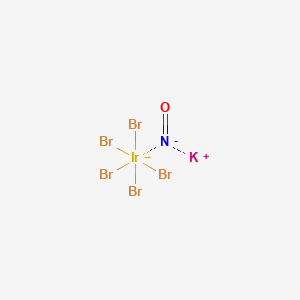
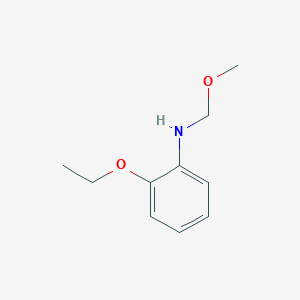
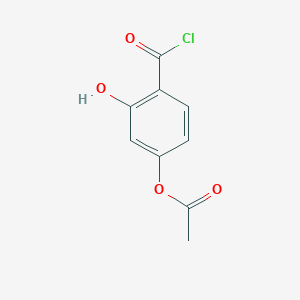
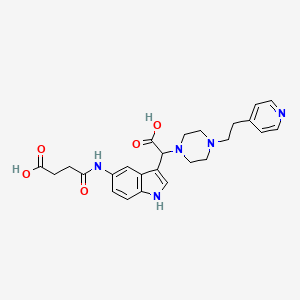
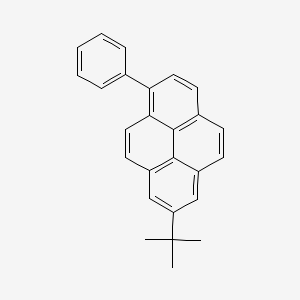
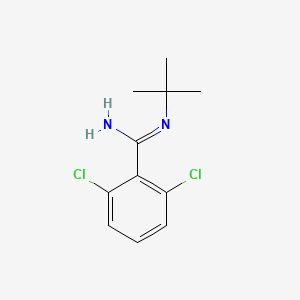
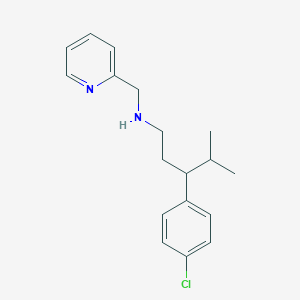
![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)
